molecular formula C16H17NO3 B7456067 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide

5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide

Cat. No. B7456067
M. Wt: 271.31 g/mol
InChI Key: ZVSZTCBHKSXKKE-UHFFFAOYSA-N
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Description

5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been found to have potential anti-cancer properties. The compound was first identified in a high-throughput screen for inhibitors of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of BMI-1, a protein that plays a key role in the self-renewal and maintenance of cancer stem cells. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to therapy. 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to bind to the N-terminal domain of BMI-1 and disrupt its interaction with other proteins, leading to the inhibition of cancer stem cell growth and self-renewal.
Biochemical and Physiological Effects
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for clinical use. However, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to induce apoptosis in cancer cells, which may lead to the release of pro-inflammatory cytokines and other factors that could contribute to adverse effects. Further studies are needed to fully understand the biochemical and physiological effects of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide.

Advantages and Limitations for Lab Experiments

5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, high yield, and low toxicity. However, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide is a relatively new compound, and its mechanism of action and potential off-target effects are not fully understood. In addition, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide may have limited solubility in some solvents, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide. One area of interest is the identification of biomarkers that could predict response to 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide therapy. Another area of interest is the development of combination therapies that could enhance the anti-tumor effects of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide and to identify potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide in humans.

Synthesis Methods

The synthesis of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide involves the reaction of 5-phenylfuran-2-carboxylic acid with tetrahydrofuran-2-methanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product. The synthesis of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth and self-renewal of cancer stem cells in vitro and in vivo. In preclinical studies, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has demonstrated efficacy against a variety of cancer types, including breast, lung, colon, and pancreatic cancer. 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-5-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(17-11-13-7-4-10-19-13)15-9-8-14(20-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSZTCBHKSXKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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